molecular formula C4H5BrN2 B103841 4-Bromo-3-methyl-1H-pyrazole CAS No. 13808-64-5

4-Bromo-3-methyl-1H-pyrazole

Cat. No.: B103841
CAS No.: 13808-64-5
M. Wt: 161 g/mol
InChI Key: IXQPRETWBGVNPJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The presence of a bromine atom at the fourth position and a methyl group at the third position makes this compound a unique derivative of pyrazole

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-methylpyrazole is the respiratory system . This compound has been shown to have an inhibitory effect on the growth of plants , suggesting that it may interact with specific targets within plant cells.

Mode of Action

It’s known that pyrazoles, the class of compounds to which 4-bromo-3-methylpyrazole belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability if administered orally.

Result of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These effects could potentially disrupt cellular energy production and calcium homeostasis, leading to various downstream effects.

Action Environment

The action of 4-Bromo-3-methylpyrazole can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a melting point of 77-79 °C . Moreover, it is classified as a combustible solid , suggesting that it should be kept away from heat sources. It is also important to note that it should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction of 4-Bromo-3-methylpyrazole with acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, 4-Bromo-3-methylpyrazole has been shown to interact with other biomolecules involved in oxidative stress pathways, such as reactive oxygen species (ROS), which can further influence cellular processes .

Cellular Effects

The effects of 4-Bromo-3-methylpyrazole on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methylpyrazole has been reported to affect the activity of enzymes involved in oxidative phosphorylation and ATP production, leading to alterations in cellular energy metabolism . Furthermore, the compound’s interaction with acetylcholinesterase can result in changes in cell signaling pathways related to neurotransmission, potentially impacting neuronal function and behavior . The modulation of ROS levels by 4-Bromo-3-methylpyrazole can also lead to oxidative stress, affecting various cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-methylpyrazole involves several key interactions at the molecular level. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and potential neurotoxic effects. Additionally, 4-Bromo-3-methylpyrazole can interact with other enzymes and proteins involved in oxidative stress pathways, modulating their activity and influencing cellular redox balance . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methylpyrazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-Bromo-3-methylpyrazole in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methylpyrazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 4-Bromo-3-methylpyrazole can lead to toxic effects, including neurotoxicity, oxidative stress, and impaired cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response, and exceeding this threshold can result in toxicity. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Bromo-3-methylpyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 4-Bromo-3-methylpyrazole can influence metabolic flux by modulating the activity of enzymes involved in oxidative phosphorylation and ATP production . These interactions can result in changes in metabolite levels and overall cellular metabolism, contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of 4-Bromo-3-methylpyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Bromo-3-methylpyrazole can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of 4-Bromo-3-methylpyrazole can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-3-methylpyrazole may localize to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and ATP production . This localization can enhance the compound’s ability to modulate cellular energy metabolism and influence overall cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1H-pyrazole typically involves the bromination of 3-methyl-1H-pyrazole. One common method is the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the fourth position of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 4-amino-3-methyl-1H-pyrazole or 4-alkoxy-3-methyl-1H-pyrazole can be formed.

    Oxidation Products: Oxidation of the methyl group can yield 4-bromo-3-formyl-1H-pyrazole or 4-bromo-3-carboxy-1H-pyrazole.

    Coupling Products: Biaryl derivatives with various substituents on the aromatic ring.

Scientific Research Applications

4-Bromo-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.

    3-Methyl-1H-pyrazole: Lacks the bromine atom, affecting its ability to participate in certain substitution and coupling reactions.

    4-Chloro-3-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.

Uniqueness

4-Bromo-3-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances its ability to undergo substitution and coupling reactions, while the methyl group can influence its biological activity and interaction with molecular targets.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPRETWBGVNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160464
Record name 4-Bromo-3-methyl-1H-pyrazole
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Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-64-5
Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 13808-64-5
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Record name 4-Bromo-3-methyl-1H-pyrazole
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Record name 4-bromo-3-methyl-1H-pyrazole
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Record name 4-BROMO-3-METHYL-1H-PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any studies investigating the long-term impacts of 4-Bromo-3-methyl-1H-pyrazole on soil health and its potential environmental effects?

A2: The provided research focuses primarily on the short-term efficacy of this compound as a nitrification inhibitor. [] Further research is necessary to determine the compound's long-term effects on soil health, microbial communities, and potential for leaching or accumulation in the environment. Investigating these aspects is crucial for comprehensively assessing its suitability and sustainability as a nitrification inhibitor for agricultural applications.

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